N2-(3-CHLORO-2-METHYLPHENYL)-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2-(3-Chloro-2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring substituted with a chloromethylphenyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-chloro-2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chloromethylphenyl group is introduced via nucleophilic substitution reactions.
Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazine ring or the chloromethylphenyl group, resulting in the formation of amines or dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under reflux conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or dechlorinated derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
N2-(3-Chloro-2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antineoplastic agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a tool in studying cellular pathways and mechanisms, particularly those involving signal transduction and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(3-chloro-2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathway Modulation: By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells or altered metabolic processes.
Comparison with Similar Compounds
N2-(3-Chloro-2-methylphenyl)-4,6-diamino-1,3,5-triazine: Similar structure but lacks the piperazine moiety.
N2-(3-Chloro-2-methylphenyl)-6-(methylamino)-1,3,5-triazine-2,4-diamine: Contains a methylamino group instead of the piperazine moiety.
Uniqueness:
- The presence of the 4-methylpiperazine moiety in N2-(3-chloro-2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine imparts unique pharmacological properties, enhancing its potential as a therapeutic agent.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN7/c1-11-12(17)4-3-5-13(11)19-16-21-14(20-15(18)22-16)10-24-8-6-23(2)7-9-24/h3-5H,6-10H2,1-2H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEUYGAIPMASNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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